molecular formula C14H14N4 B14129275 N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine

N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine

Cat. No.: B14129275
M. Wt: 238.29 g/mol
InChI Key: RTNLWWDTJVZDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many bioactive aromatic compounds. The indole nucleus consists of a pyrrole ring fused to benzene, forming a 2,3-benzopyrrole structure .

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine

InChI

InChI=1S/C14H14N4/c1-2-5-13-12(4-1)11(10-18-13)6-9-17-14-15-7-3-8-16-14/h1-5,7-8,10,18H,6,9H2,(H,15,16,17)

InChI Key

RTNLWWDTJVZDKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine typically involves the coupling of tryptamine with pyrimidine derivatives. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. This method is widely used for the preparation of esters, amides, and anhydrides . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or pyrimidine moiety is substituted with other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine involves its interaction with various molecular targets and pathways. Compounds containing an indole ring, such as this one, are known to interact with serotonin receptors, which play crucial roles in mood regulation, gastrointestinal function, and circadian rhythm maintenance . Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

These similar compounds highlight the versatility and potential of indole derivatives in various scientific and medical applications.

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